Pentafluorobenzoic anhydride
Description
Significance of Perfluorinated Organic Compounds in Contemporary Chemical Science
Perfluorinated compounds (PFCs), or perfluoro compounds, are organofluorine compounds that lack C-H bonds. wikipedia.org The substitution of hydrogen atoms with fluorine atoms results in substances with remarkable and distinct properties. greenpeace.to The carbon-fluorine bond is exceptionally strong and relatively short, which makes these compounds highly inert and resistant to chemical attack. greenpeace.to This chemical stability is a cornerstone of their utility. wikipedia.org
In contemporary chemical science, the significance of PFCs is vast and varied. They are integral to the production of fluoropolymers like Teflon (PTFE), where they are used as fluorosurfactants. wikipedia.org Their ability to reduce surface tension also makes them essential components in fire-fighting foams and for conferring hydrophobicity (water repellency) and stain resistance to fabrics and carpets. wikipedia.orgchemistry-matters.com Unlike many other persistent organic pollutants, which are lipophilic (dissolve in fats), many perfluorinated substances are also oleophobic (repel oil). greenpeace.to This dual repellency is a highly sought-after characteristic in materials science.
The unique electronic properties of perfluorinated groups also influence the reactivity of functional groups attached to them, a feature extensively exploited in organic synthesis and analytical chemistry.
Overview of Pentafluorobenzoic Anhydride's Distinctive Reactivity Profile
Pentafluorobenzoic anhydride (B1165640) is a highly reactive acylating agent. ontosight.ai Its reactivity is significantly enhanced by the highly electronegative pentafluorophenyl group. This strong electron-withdrawing nature makes the carbonyl carbons of the anhydride group highly electrophilic and susceptible to nucleophilic attack.
Key aspects of its reactivity profile include:
Acylation: It readily reacts with nucleophiles such as alcohols and amines to form the corresponding pentafluorobenzoyl esters and amides. fujifilm.com This process typically proceeds through the formation of a tetrahedral intermediate.
Derivatization Agent: Its high reactivity makes it a superior derivatizing agent, particularly for gas chromatography (GC) and mass spectrometry (MS). ontosight.aiacs.org By introducing the pentafluorobenzoyl group into molecules like steroids, fatty acids, and phospholipids (B1166683), their volatility and detectability are significantly improved, especially for electron-capture detection (ECD) methods. ontosight.airesearchgate.net
Activating Agent in Macrolactonization: Research has shown that this compound is an effective activating agent in macrolactonization, the formation of large ring structures. researchgate.net It facilitates the formation of a mixed anhydride that, due to its high electronic activation, enables the synthesis of macrolactones and macrodiolides with high efficiency. researchgate.net
The reactivity of this compound can be compared to other fluorinated anhydrides, as detailed in the table below.
| Feature | This compound | Trifluoroacetic Anhydride | Perfluoropropionic Anhydride |
| Structure | Contains an aromatic pentafluorophenyl group. | Simplest fluorinated anhydride with a trifluoromethyl group. | Contains a linear perfluorinated alkyl chain. |
| Reactivity | Highly reactive due to the electron-withdrawing nature of the pentafluorophenyl group. | Highly reactive, but less stable due to fewer fluorine atoms. | More reactive toward aliphatic nucleophiles due to a lack of aromatic stabilization. |
| Primary Applications | Derivatizing agent for GC-MS, especially with electron-capture detection; macrolactonization reactions. ontosight.airesearchgate.net | Common in peptide synthesis and acetylation reactions. | Derivatizing polar compounds in GC-MS. |
Historical Development and Evolution of Research Applications for this compound
The use of this compound and related compounds has evolved significantly over the past few decades. Initially recognized for its potential in organic synthesis, its application as a specialized reagent in analytical chemistry has become a major focus.
A notable development in its application was reported in 1993, highlighting its use as a superior derivatizing agent for the analysis of lipids by mass spectrometry. acs.orgacs.org This research demonstrated that this compound could be effectively used for the direct derivatization of complex lipids like platelet-activating factor (PAF), a potent phospholipid autacoid. acs.orgresearchgate.net The resulting pentafluorobenzoyl derivatives exhibited excellent properties for analysis by gas chromatography coupled with electron-capture mass spectrometry, allowing for the detection of extremely low levels of these biological substances. acs.orgresearchgate.net
Prior to the widespread availability of this compound, researchers often relied on pentafluorobenzoyl chloride for derivatization, which could produce hydrochloric acid as a byproduct, leading to potential degradation of sensitive analytes. acs.org The development of reliable synthetic methods for this compound, such as the reaction of pentafluorobenzoic acid with dicyclohexylcarbodiimide (B1669883) (DCC), provided a more suitable alternative. acs.org
More recently, the unique reactivity of the pentafluorobenzoyl group has been exploited in synthetic organic chemistry, particularly in macrolactonization reactions. researchgate.net Researchers have found that using an activating agent that forms a mixed anhydride with a pentafluorophenyl group leads to highly efficient cyclization, offering a robust protocol for synthesizing a large variety of macrolactones. researchgate.net The by-product of this reaction, pentafluorobenzoic acid, is highly water-soluble, which simplifies the purification of the desired macrolactone product. researchgate.net This modern application demonstrates the continued evolution of this compound from an analytical tool to a versatile reagent in complex organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorobenzoyl) 2,3,4,5,6-pentafluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F10O3/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)27-14(26)2-5(17)9(21)12(24)10(22)6(2)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCIWPHADHBSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166764 | |
| Record name | Pentafluorobenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15989-99-8 | |
| Record name | Pentafluorobenzoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015989998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluorobenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-Pentafluorobenzoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations of Pentafluorobenzoic Anhydride Reactivity
Acylation Mechanisms with Diverse Nucleophiles
The primary reactivity of pentafluorobenzoic anhydride (B1165640) involves nucleophilic acyl substitution, where a nucleophile attacks one of the electrophilic carbonyl carbons. This process is facilitated by the formation of a tetrahedral intermediate, which then collapses, expelling a stable pentafluorobenzoate anion as the leaving group. libretexts.orgyoutube.com The high reactivity of the anhydride allows these reactions to proceed efficiently for the synthesis of esters, amides, and thioesters.
Esterification Reactions with Alcohols and Phenols: Kinetic and Thermodynamic Considerations
Pentafluorobenzoic anhydride is an effective reagent for the esterification of primary and secondary alcohols. nih.gov The reaction proceeds through the standard nucleophilic acyl substitution mechanism. libretexts.org A significant application of this reactivity is in macrolactonization reactions, where a mixed anhydride formed from a hydroxy acid and a pentafluorobenzoyl group enables efficient ring closure. researchgate.netchemrxiv.org
Kinetic studies and Density Functional Theory (DFT) computations have been employed to understand the reactivity of the pentafluorophenyl group in these macrolactonizations. researchgate.net The process is thermodynamically driven by the formation of a stable ester bond and the release of the pentafluorobenzoate leaving group. nu.edu.kz The reaction can be initiated using pentafluorobenzoyl chloride, which forms a mixed anhydride in situ, to produce a variety of macrolactones and esters with high efficiency. researchgate.netchemrxiv.org This method has proven effective even with less reactive phenol (B47542) derivatives. researchgate.net
Research comparing various activating agents for the macrolactonization of 15-hydroxypentadecanoic acid demonstrates the superior performance of reagents bearing highly fluorinated phenyl groups. The use of pentafluorobenzoyl chloride resulted in excellent yield and high selectivity for the desired macrolactone over the dimeric macrodiolide. chemrxiv.org This highlights the crucial role of the fluorine substituents in promoting the reaction. chemrxiv.org
Table 1: Comparison of Activating Agents in the Macrolactonization of 15-Hydroxypentadecanoic Acid chemrxiv.org
| Activating Agent | Yield (%) | Selectivity (Lactone:Diolide) |
| Pentafluorobenzoyl chloride | 88 | 16:1 |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | 83 | 15:1 |
| 2,4,6-Trichlorobenzoyl chloride (Yamaguchi's reagent) | <5 | - |
| 2-Methyl-6-nitrobenzoic anhydride (Shiina's reagent) | <5 | - |
Amide, Thioester, and Related Bond Formations with Amines, Thiols, and Amides
This compound readily acylates a range of nucleophiles beyond alcohols. smolecule.com It reacts with ammonia, primary amines, and secondary amines to yield the corresponding amides. libretexts.org These reactions typically require two equivalents of the amine; one acts as the nucleophile while the second serves as a base to neutralize the pentafluorobenzoic acid byproduct, preventing the protonation of the reacting amine. libretexts.org
The general mechanism involves the nucleophilic amine attacking a carbonyl carbon of the anhydride, leading to a tetrahedral intermediate that subsequently collapses to form the amide and a pentafluorobenzoate leaving group. libretexts.org
The high reactivity of this compound extends to reactions with thiols to form thioesters and can even be used to acylate amides themselves. smolecule.comresearchgate.net The principles governing these reactions are analogous to those for ester and amide formation. The analogous pentafluorophenyl (PFP) esters are known to react efficiently with a broad spectrum of O-, S-, and N-nucleophiles to give the corresponding esters, thioesters, and amides in high yields. rsc.orgrsc.org The formation of these bonds is thermodynamically favorable. libretexts.org
The Role of Perfluorination in Modulating Reactivity and Selectivity
The five fluorine atoms on the benzene (B151609) ring are not mere spectators; they fundamentally dictate the chemical behavior of this compound through potent electronic effects.
Electron-Withdrawing Effects of Fluorine Atoms on Electrophilicity
Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect. nih.govcore.ac.uktandfonline.com In this compound, the cumulative effect of five fluorine atoms renders the aromatic ring extremely electron-deficient. core.ac.ukossila.com This strong inductive pull deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic reactions. core.ac.uk
This electron-withdrawing effect is transmitted to the carbonyl groups, greatly enhancing their electrophilicity. The carbonyl carbons become more electron-poor and thus more susceptible to attack by nucleophiles. core.ac.uk This heightened electrophilicity is a key reason for the anhydride's utility as a superior acylating agent. Studies on related reactions have demonstrated a strong correlation between the reaction efficiency and the electron deficiency of the acyl donor, confirming that this inductive facilitation is responsible for enhanced reaction rates. rsc.org The high electrophilicity of the perfluorinated phenyl ring can even make it susceptible to direct nucleophilic aromatic substitution under certain conditions. nih.govacs.org
Stereochemical and Regiochemical Control in Acylation Processes
The unique electronic and structural features of this compound can be leveraged to achieve control over the stereochemical and regiochemical outcomes of acylation reactions. A notable example is in macrolactonization, where the use of a pentafluorobenzoyl activating group leads to high selectivity for the intramolecular cyclization product (the macrolactone) over the intermolecular dimerization product (the macrodiolide). chemrxiv.org This regiochemical control is attributed to supramolecular π-lone pair interactions between the electron-deficient pentafluorophenyl ring and the nucleophilic alcohol, which pre-organizes the substrate for intramolecular reaction. chemrxiv.orgsnnu.edu.cn
In the context of stereochemical control, the use of related pentafluorophenyl (PFP) active esters in peptide synthesis has been shown to be highly effective. For instance, an amino-acid-derived PFP ester can be converted into a range of dipeptides with minimal or no loss of enantiopurity (minimal racemization). rsc.orgrsc.org This demonstrates that the pentafluorobenzoyl group can act as an effective activating group without compromising the stereochemical integrity of chiral centers adjacent to the reaction site.
Participation in Complex Organic Transformations
Beyond simple acylations, this compound and its parent acid are utilized in more complex, multi-step organic transformations. Its high reactivity makes it a valuable tool for initiating cascades or participating in multicomponent reactions.
One significant application is in driving macrolactonization reactions to synthesize macrocyclic compounds, which are important in the pharmaceutical and fine chemical industries. researchgate.net The formation of a mixed anhydride with a pentafluorobenzoyl group provides a highly activated species that readily undergoes intramolecular cyclization. researchgate.netchemrxiv.org
Pentafluorobenzoic acid, the hydrolysis product of the anhydride, has also been employed in the three-component reaction of lithiated alkoxyallenes and nitriles to produce perfluorophenyl-substituted pyridin-4-ol derivatives. chim.it Furthermore, research into the indolyl 1,3-heteroatom transposition (IHT) reaction showed that using the highly electron-deficient pentafluorobenzoic acid as the acyl donor was crucial for achieving the desired rearrangement as the exclusive reaction pathway. rsc.org
Macrolactonization Reactions: Activation of Carboxylic Acids and Ring-Closure Dynamics
The synthesis of macrolactones, which are large cyclic esters, is a significant challenge in organic chemistry due to unfavorable entropic factors and competing intermolecular side reactions. This compound has emerged as a potent reagent to promote these cyclizations, known as macrolactonization reactions.
The core strategy involves the activation of a linear hydroxy-carboxylic acid (a seco-acid) through the formation of a mixed anhydride with pentafluorobenzoic acid. This process begins with the reaction of the seco-acid's carboxyl group with this compound. This step forms a new, highly activated mixed anhydride intermediate. The pentafluorophenyl group, with its five fluorine atoms, exerts a powerful inductive effect, making the adjacent carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.
This high degree of electronic activation is the driving force for the subsequent intramolecular ring-closure. researchgate.netfu-berlin.de The hydroxyl group at the other end of the seco-acid molecule acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This attack is more favorable than an intermolecular reaction, which would lead to undesired polymerisation, especially under high-dilution conditions that favour cyclization. Kinetic studies and Density Functional Theory (DFT) computations have been employed to rationalize the enhanced reactivity conferred by the pentafluorophenyl group in these macrolactonization reactions. researchgate.netbibliomed.org
A significant advantage of this method is the nature of the byproduct, pentafluorobenzoic acid, which is highly soluble in water, simplifying its removal from the organic reaction mixture during purification. fu-berlin.de Research has shown this method to be versatile, enabling the synthesis of a broad range of macrolactones, macrodiolides, and esters with high efficiency, even for less reactive phenol derivatives. fu-berlin.de In some challenging reactions, the use of this compound or its corresponding acyl chloride has resulted in yields dramatically higher than those achieved with traditional methods. beilstein-journals.org
Table 1: Research Findings on this compound-Driven Macrolactonization
| Finding | Details | Source(s) |
| Activation Method | Relies on the formation of a mixed anhydride with a highly electron-poor pentafluorophenyl group to activate the carboxylic acid for cyclization. | researchgate.netfu-berlin.de |
| Driving Force | The strong electron-withdrawing nature of the pentafluorophenyl group significantly increases the electrophilicity of the carbonyl carbon, promoting intramolecular attack. | researchgate.netbeilstein-journals.org |
| Versatility | The protocol is effective for synthesizing a wide variety of macrolactones, macrodiolides, and esters, including those from less reactive phenols. | fu-berlin.de |
| Efficiency | In a comparative study, the method provided an 84% yield in a difficult macrolactonization where other methods yielded less than 10%. | beilstein-journals.org |
| Byproduct Removal | The pentafluorobenzoic acid byproduct is highly water-soluble, which facilitates its easy removal from the organic phase during workup. | fu-berlin.debibliomed.org |
Selective N-Terminal Acylation in Peptide Synthesis
Selective modification of peptides and proteins at a single, specific site is crucial for developing biopharmaceuticals and chemical biology tools. acs.org One of the most common and challenging modifications is the acylation of the N-terminal α-amino group while leaving the ε-amino groups of lysine (B10760008) residues untouched. The challenge arises because both amino groups have similar basicity and nucleophilicity, often leading to a lack of selectivity.
This compound's utility in this context stems from its high reactivity, which can be harnessed to achieve selectivity under carefully controlled conditions. The proposed mechanism for selective N-terminal acylation relies on the subtle differences in pKa and steric accessibility between the α- and ε-amino groups. The N-terminal α-amino group is generally slightly less basic (lower pKa) than the ε-amino group of lysine. By maintaining the reaction pH at a level between the pKa values of the two groups, a higher proportion of the N-terminal amines will be in their neutral, nucleophilic state compared to the lysine side chains, which will remain predominantly protonated and non-nucleophilic.
When this compound is introduced, it provides a highly electrophilic carbonyl carbon. This potent acylating agent will preferentially and rapidly react with the more available nucleophile—the N-terminal α-amine. The reaction proceeds via a tetrahedral intermediate which then collapses to form the stable amide bond at the N-terminus and release pentafluorobenzoic acid.
While highly fluorinated reagents are known to be powerful acylating agents, the specific application of this compound for selective N-terminal acylation of complex peptides is not as widely documented as other specialized methods. acs.org Its high reactivity, if not properly controlled, could potentially lead to over-acylation or reaction at other nucleophilic side chains (e.g., serine, threonine). bibliomed.org Therefore, achieving high selectivity would depend critically on optimizing reaction parameters like pH, temperature, and stoichiometry.
Table 2: Factors Influencing Selective N-Terminal Acylation
| Factor | Influence on Selectivity | Rationale |
| pH Control | Crucial. Operating at a pH between the pKa of the N-terminal α-amine and the lysine ε-amine maximizes the concentration of the desired nucleophile. | The N-terminal α-amine is typically more acidic, allowing it to be deprotonated and thus activated for reaction at a lower pH than the lysine side chain. |
| Reagent Reactivity | High. A highly electrophilic reagent like this compound reacts rapidly, favouring the most accessible and nucleophilic site before side reactions occur. | The electron-withdrawing pentafluorophenyl group creates a highly activated carbonyl center for acylation. |
| Steric Hindrance | Moderate. The N-terminus of a peptide is often more sterically accessible than lysine side chains, which may be partially buried within the peptide's structure. | A bulky acylating agent might show preference for the less hindered N-terminal position. |
| Stoichiometry | Important. Using a minimal excess of the acylating agent can help prevent non-specific reactions at less reactive sites. | Limiting the amount of this compound reduces the chance of it reacting with the less-favoured lysine ε-amino groups. |
Applications of Pentafluorobenzoic Anhydride in Advanced Analytical Chemistry Research
Facilitation of Mass Spectrometric (MS) Characterization
Mass spectrometry is an indispensable tool for both the identification (qualitative analysis) and measurement (quantitative analysis) of compounds. When coupled with gas chromatography, the derivatization of analytes with pentafluorobenzoic anhydride (B1165640) significantly enhances the performance of MS-based detection. ncsu.edu
In GC-MS, pentafluorobenzoic anhydride derivatization serves multiple purposes. Qualitatively, the derivatives often produce characteristic mass spectra with predictable fragmentation patterns, which aids in structural elucidation and confirmation of the analyte's identity. The presence of the pentafluorobenzoyl moiety yields specific ions that can be used to identify the compound class.
Quantitatively, GC-MS is used to measure the amount of a substance in a sample. ncsu.edu The derivatization process improves the chromatographic properties of the analyte, leading to better separation and more accurate integration of the peak area. scribd.com This allows for reliable and sensitive quantification of a wide range of compounds, including fatty alcohols, steroids, and various metabolites in biological matrices. ontosight.airesearchgate.net For example, a method for the analysis of platelet-activating factor homologs in human endothelial cells utilized derivatization with this compound followed by GC-MS analysis, demonstrating excellent accuracy and precision. researchgate.net
For applications requiring the utmost sensitivity and specificity, Electron-Capture Negative-Ion Chemical-Ionization Mass Spectrometry (ECNICI-MS) is a premier analytical technique. This method is particularly well-suited for the analysis of compounds that can efficiently capture a thermal electron to form a stable negative ion.
Pentafluorobenzoate derivatives are ideal candidates for ECNICI-MS. The highly electronegative pentafluorobenzoyl group readily captures an electron, leading to the formation of an abundant molecular anion or a characteristic high-mass fragment ion with very little background noise. nih.govresearchgate.net This results in an exceptionally high signal-to-noise ratio, enabling detection at the femtomole (10⁻¹⁵ mole) level. researchgate.net Studies have successfully applied this technique to the trace determination of hydroxy fatty acid methyl esters and for the analysis of platelet-activating factor, showcasing its superior sensitivity for detecting minute quantities of these biologically important molecules. nih.govresearchgate.net
Application in Biological and Environmental Metabolite Profiling
Metabolite profiling, or metabolomics, involves the comprehensive analysis of small-molecule metabolites in a biological or environmental system. Derivatization with this compound followed by GC-MS or GC-ECNICI-MS is a powerful strategy for profiling specific classes of metabolites that possess hydroxyl or amino groups.
In clinical and biological research, this methodology has been applied to the analysis of metabolites in complex matrices like urine and blood plasma. ontosight.airesearchgate.net For example, pentafluorobenzoic acid itself has been studied, with research showing it is excreted unchanged in the urine, a finding facilitated by analytical techniques capable of detecting fluorinated compounds. researchgate.net The derivatization approach allows for the sensitive detection of endogenous metabolites, such as steroids and bioactive lipids like platelet-activating factor, providing insights into metabolic pathways and disease states. ontosight.airesearchgate.net This technique is also valuable in environmental science for monitoring trace levels of pollutants and their degradation products in various environmental compartments.
Derivatization of Lipids and Hydroxy Fatty Acid Methyl Esters
This compound is a highly effective derivatizing agent in the analysis of lipids and hydroxy fatty acid methyl esters, primarily for gas chromatography (GC) coupled with mass spectrometry (MS). nih.govacs.org The process of derivatization involves chemically modifying the target molecules to enhance their analytical properties. In this case, the hydroxyl groups of lipids and hydroxy fatty acids react with this compound to form pentafluorobenzoate esters. nih.govsmolecule.com This modification increases the volatility of these otherwise low-volatility compounds, a crucial requirement for GC analysis.
The incorporation of the pentafluorobenzoyl group significantly enhances the detectability of the analytes, particularly when using an electron-capture detector (ECD) or electron-capture negative-ion chemical-ionization mass spectrometry (ECNI-MS). nih.gov The highly electronegative fluorine atoms in the pentafluorobenzoyl group have a strong affinity for capturing electrons, leading to a greatly amplified signal and allowing for the detection of trace amounts of these compounds.
A key application is in the analysis of platelet-activating factor (PAF), a potent lipid mediator. nih.gov A method involving solid-phase extraction followed by direct derivatization with this compound enables the analysis of PAF and its various homologs by GC/electron-capture mass spectrometry. nih.gov This derivatization strategy allows for a practical detection limit as low as 1 femtomole for standard alkyl- and acyl-platelet-activating factor homologs. nih.gov The recovery of the analytes through the entire process, including isolation, derivatization, and purification, is typically in the range of 70% to 85%. nih.govresearchgate.net
Research has also demonstrated the utility of this compound for derivatizing hydroxy fatty acid methyl esters. nih.gov The gas chromatographic properties of the methyl esters of 2-hydroxycarboxylic acids (from C12 to C26) have been studied after derivatization, showing the suitability of this method for trace analysis. nih.gov
Furthermore, the use of related derivatizing agents, such as those that form pentafluorobenzyl (PFB) esters, is also prominent in the analysis of hydroxy fatty acids. nih.gov Electron ionization (EI) GC/MS analysis of pentafluorobenzyl ester-trimethylsilyl ether (PFB-TMS) derivatives of hydroxy-substituted fatty acids provides valuable structural information, comparable to that from methyl ester-trimethylsilyl ether derivatives. nih.gov This approach has the advantage of eliminating the need for preparing two separate derivatives for molecular weight determination and structural analysis. nih.gov
The table below summarizes the key aspects of using this compound for derivatization in lipid and hydroxy fatty acid analysis.
| Analyte Class | Derivatization Product | Analytical Technique(s) | Key Advantages |
| Lipids (e.g., Platelet-Activating Factor) | Pentafluorobenzoate esters | GC-MS (ECNI) | Increased volatility, high sensitivity (femtomole detection limits) |
| Hydroxy Fatty Acid Methyl Esters | Pentafluorobenzoate esters | GC-ECD, GC-MS (ECNI) | Suitability for trace amount determination |
| Hydroxy-substituted Fatty Acids | Pentafluorobenzyl ester-trimethylsilyl ether (PFB-TMS) | GC-MS (EI) | Provides structural information, eliminates need for multiple derivatives |
Identification and Characterization of Unknown and Known Compounds in Complex Mixtures
The derivatization of compounds with this compound is a powerful strategy for the identification and characterization of both known and unknown substances within complex mixtures. nih.govsmolecule.com Many compounds, particularly those containing hydroxyl groups, are not directly suitable for analysis by techniques like gas chromatography due to their polarity and low volatility. sigmaaldrich.com Derivatization with this compound converts these polar functional groups into less polar, more volatile pentafluorobenzoate esters. smolecule.com
This enhanced volatility allows the compounds to be more readily separated and analyzed by GC-MS. smolecule.com The resulting derivatives produce characteristic mass spectra, which aid in the identification of the original compounds. The presence of the pentafluorobenzoyl group provides a distinct isotopic pattern and fragmentation pathway, facilitating the interpretation of mass spectral data.
This approach is particularly valuable in the analysis of complex biological or environmental samples where numerous compounds are present. ncsu.edu By selectively derivatizing certain classes of compounds (e.g., alcohols and phenols), their signals can be enhanced and separated from the complex matrix, allowing for their clear identification and quantification. For instance, this method has been successfully applied to the analysis of acetylated phospholipids (B1166683) in samples like stimulated human umbilical vein endothelial cells, demonstrating excellent accuracy and precision for a wide range of tissue levels. nih.gov
The general workflow for using this compound in the analysis of complex mixtures is outlined below.
| Step | Description | Purpose |
| 1. Sample Preparation | The complex mixture is extracted or otherwise prepared to isolate the fraction containing the analytes of interest. | To remove interfering substances and concentrate the analytes. |
| 2. Derivatization | The sample is reacted with this compound, often in the presence of a catalyst. | To convert polar functional groups into volatile and highly detectable pentafluorobenzoate esters. |
| 3. GC Separation | The derivatized sample is injected into a gas chromatograph, where the individual compounds are separated based on their boiling points and interactions with the stationary phase. | To resolve the individual components of the complex mixture. |
| 4. MS Detection and Identification | The separated compounds are introduced into a mass spectrometer, which generates a mass spectrum for each component. | To detect the compounds and provide data for their structural elucidation and identification. |
Use of Related Perfluorinated Benzoic Acids as Non-Radioactive Tracers in Transport Studies
A suite of perfluorinated benzoic acids (FBAs), which are structurally related to pentafluorobenzoic acid, have proven to be effective non-radioactive tracers for studying transport phenomena in various environmental systems, particularly in soil and groundwater. unive.itnmt.eduresearchgate.net These compounds are favored for their unique set of properties that make them suitable for tracking the movement of water and solutes.
The key characteristics of FBAs as tracers include:
High Stability: They are chemically stable under a range of environmental conditions. researchgate.net
Low Sorption: As anions at neutral to basic pH, they exhibit limited sorption to soil particles, allowing them to move with the water flow. unive.it
Not Naturally Occurring: Their absence in the natural environment means that any detection is directly attributable to the tracer experiment. nmt.eduresearchgate.net
Low Detection Limits: They can be detected at very low concentrations (parts per billion or even parts per trillion) using advanced analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or GC-MS. nmt.eduresearchgate.net
Variety of Structures: The availability of multiple distinct FBA structures allows for their use in multi-tracer experiments to simultaneously investigate different flow paths. researchgate.net
Several fluorinated benzoic acids have been evaluated and used in field studies. nmt.edu These include compounds with varying numbers and positions of fluorine substituents on the benzene (B151609) ring.
The table below presents some of the perfluorinated benzoic acids that have been utilized as tracers in transport studies. unive.itnmt.eduskb.se
| Tracer Compound | Abbreviation | Common Application |
| Pentafluorobenzoic acid | PFBA | Soil and groundwater tracer studies |
| 2,6-Difluorobenzoic acid | 2,6-DFBA | Soil and groundwater tracer studies |
| 2,5-Difluorobenzoic acid | 2,5-DFBA | Vegetated hydrologic transport studies |
| 3,4-Difluorobenzoic acid | 3,4-DFBA | Vegetated hydrologic transport studies |
| 2,3,4,5-Tetrafluorobenzoic acid | 2,3,4,5-TFBA | Groundwater tracer tests |
| 2-(Trifluoromethyl)benzoic acid | 2-TFMBA | Vegetated hydrologic transport studies |
| 3-(Trifluoromethyl)benzoic acid | 3-TFMBA | Vegetated hydrologic transport studies |
These tracers have been instrumental in understanding complex hydrological processes, including water movement through vegetated systems and in fractured rock. unive.itskb.se While they are generally considered conservative (non-reactive), some studies have noted potential for microbial degradation and plant uptake under certain conditions, which must be considered when interpreting tracer data. unive.it
Pentafluorobenzoic Anhydride in Targeted Organic Synthesis and Drug Discovery Research
Introduction of Pentafluorobenzoyl Groups for Structure-Activity Relationship (SAR) Studies
The introduction of a pentafluorobenzoyl group into bioactive molecules is a key strategy in medicinal chemistry for probing and modifying their biological activity. smolecule.com This is largely due to the strong electron-withdrawing nature of the pentafluorophenyl group, which can significantly alter the electronic and physicochemical properties of the parent molecule.
Modification of Bioactive Molecules for Altered Physicochemical Properties
The addition of a pentafluorobenzoyl moiety can profoundly impact a molecule's physicochemical characteristics, which are crucial for its pharmacokinetic and pharmacodynamic profiles. smolecule.comtandfonline.com Key properties that are often modulated include:
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, or its affinity for fatty environments. researchgate.netnumberanalytics.com This can enhance the ability of a drug candidate to cross cell membranes, potentially leading to improved absorption and bioavailability. nih.govnih.gov However, the effect can vary based on the number and position of fluorine atoms. numberanalytics.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. nih.gov By strategically introducing a pentafluorobenzoyl group at a metabolically vulnerable site within a molecule, its metabolic stability can be significantly enhanced, prolonging its therapeutic effect. researchgate.netnih.gov
Acidity and Basicity (pKa): The powerful electron-withdrawing effect of the pentafluorobenzoyl group can alter the acidity or basicity of nearby functional groups. tandfonline.com This modulation of pKa can influence a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its target. nih.gov
Conformational Effects: The introduction of the bulky and electronically distinct pentafluorobenzoyl group can influence the conformational preferences of a molecule, which can be critical for its interaction with a biological target. acs.org
Design and Synthesis of Novel Drugs with Improved Properties
The insights gained from modifying bioactive molecules with pentafluorobenzoyl groups are instrumental in the rational design of new drugs with enhanced therapeutic profiles. By understanding how these modifications affect a molecule's properties, medicinal chemists can design new drug candidates with optimized potency, selectivity, and pharmacokinetic properties. smolecule.comresearchgate.net
The introduction of fluorine can lead to enhanced binding affinity of a drug candidate to its target protein. tandfonline.comresearchgate.net This is attributed to the unique electronic and steric properties of fluorine, which can participate in favorable interactions within the protein's binding pocket. nih.gov For example, studies have shown that fluorination can lead to a 2-5 fold increase in receptor binding affinity in certain psychoactive compounds. researchgate.net
The following table summarizes the impact of introducing a pentafluorobenzoyl group on key molecular properties relevant to drug design:
| Property | Effect of Pentafluorobenzoyl Group Introduction | Reference |
| Lipophilicity | Generally Increased | researchgate.netnumberanalytics.com |
| Metabolic Stability | Increased | researchgate.netnih.gov |
| Acidity/Basicity (pKa) | Modulated | tandfonline.comnih.gov |
| Binding Affinity | Potentially Enhanced | tandfonline.comresearchgate.net |
Synthesis of Diverse Fluorinated Organic Compounds
Pentafluorobenzoic anhydride (B1165640) serves as a valuable precursor for the synthesis of a wide array of fluorinated organic compounds, which have found extensive applications in the pharmaceutical and agrochemical industries. smolecule.comossila.com
Pentafluorobenzoic Acid as a Versatile Building Block for Fluorinated Pharmaceuticals and Agrochemicals
Pentafluorobenzoic acid, which can be derived from its anhydride, is a key building block in the synthesis of complex fluorinated molecules. ossila.comossila.com Its perfluorinated ring makes it an electron-deficient and versatile starting material for a variety of chemical transformations. ossila.com
In the pharmaceutical industry, fluorinated building blocks like pentafluorobenzoic acid are widely used to synthesize drugs with improved efficacy and pharmacokinetic properties. ossila.comacs.org It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com Notable examples of successful fluorinated drugs include the anti-inflammatory agent fludrocortisone (B194907) and the antidepressant fluoxetine (B1211875) (Prozac). acs.org
In the agrochemical sector, the incorporation of fluorine into pesticides can dramatically enhance their biological activity. ossila.comalfa-chemistry.com Fluorine-containing herbicides, insecticides, and fungicides often exhibit increased potency and selectivity. ossila.comnih.gov The use of fluorinated building blocks is a predominant strategy for introducing fluorine into these agrochemical products. rhhz.net
The table below provides examples of how fluorinated building blocks are utilized in different sectors:
| Sector | Application of Fluorinated Building Blocks | Reference |
| Pharmaceuticals | Synthesis of drugs with enhanced efficacy and pharmacokinetics | ossila.comacs.org |
| Agrochemicals | Development of potent and selective herbicides, insecticides, and fungicides | ossila.comnih.gov |
Exploration of Increased Lipophilicity and Metabolic Stability in Fluorinated Derivatives
As previously mentioned, the introduction of fluorine can significantly increase a molecule's lipophilicity and metabolic stability. researchgate.netnih.gov This is a key driver for the synthesis of fluorinated derivatives in drug discovery. researchgate.netresearchgate.net
Increased lipophilicity can improve a drug's ability to be absorbed into the body and reach its target. nih.govnih.gov The enhanced metabolic stability, due to the strength of the C-F bond, allows the drug to remain active in the body for a longer period, potentially reducing the required dose and frequency of administration. nih.gov
Research has demonstrated that the strategic placement of fluorine can block metabolically labile sites on a molecule, preventing its breakdown by enzymes. nih.govnih.gov This approach has been successfully employed to improve the therapeutic profile of numerous drug candidates.
Advanced Methodologies in Peptide and Nucleoside Synthesis
Pentafluorobenzoic anhydride and related reagents have also found application in specialized areas of organic synthesis, including the construction of peptides and the modification of nucleosides.
In peptide synthesis, this compound can be used for the selective acylation of the N-terminus of a peptide chain. smolecule.com This method offers improved control over the reaction site and can be more efficient than some traditional techniques. smolecule.com The formation of pentafluorophenyl esters is also a widely used strategy in peptide synthesis, as pentafluorophenol (B44920) (derived from the anhydride) readily reacts with amines to form stable amide bonds. fluorine1.ru
In the realm of nucleoside chemistry, while direct use of this compound is less common, the principles of using activating agents to facilitate bond formation are central. For instance, anhydrides are used to protect hydroxyl groups during the synthesis of modified nucleosides, such as in the preparation of the antiviral drug sofosbuvir. nih.gov The synthesis of nucleoside derivatives often involves the formation of mixed anhydrides to activate phosphate (B84403) groups for subsequent reactions. ttu.ee Polymer-assisted synthesis methods are also employed for the rapid creation of nucleoside libraries for screening purposes. researchgate.net
Control over Regioselectivity and Efficiency in Customized Peptide Production
The synthesis of peptides requires the precise formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. bachem.comjpt.com A significant challenge in this process is achieving regioselectivity—ensuring the reaction occurs at the intended amino group (typically the N-terminus of a peptide chain) without undesired reactions at other nucleophilic sites, such as the epsilon-amino group of a lysine (B10760008) residue. dtu.dk
This compound serves as a powerful acylating agent in this context. smolecule.com The use of symmetric anhydrides is a well-established method for acylation and peptide bond formation. ekb.eg Due to its high reactivity, this compound can facilitate efficient acylation of a peptide's N-terminus. smolecule.com This approach is valuable for producing customized peptides where specific modifications at the N-terminus are desired for research or therapeutic development. smolecule.com The high electrophilicity of the anhydride drives the reaction, offering an effective method for introducing the pentafluorobenzoyl group onto a peptide chain. smolecule.com
The choice of coupling reagent is critical for the success of peptide synthesis, with various families of reagents developed to balance reactivity, minimize side reactions, and prevent racemization. bachem.comiris-biotech.de
Table 1: Comparative Overview of Common Peptide Coupling Reagent Classes
| Reagent Class | Examples | General Characteristics |
| Anhydrides | This compound | Highly reactive acylating agents; the reaction does not require an additional coupling reagent, though a base may be needed. ekb.eg |
| Carbodiimides | DCC, EDC | Widely used reagents that activate carboxylic acids; often used with additives like HOBt to suppress racemization. jpt.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Offer high coupling efficiency with low racemization risk; do not react with the free amino terminus of the peptide. jpt.comiris-biotech.de |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Provide excellent coupling efficiency and are popular for complex sequences, including in solid-phase peptide synthesis. jpt.comiris-biotech.de |
Role in Synthesis of Intermediates for Antitumor Agents and HIV Inhibitors (via pentafluorophenol derivatives)
The reactivity of this compound and its derivatives is particularly valuable in medicinal chemistry for constructing complex molecular scaffolds found in various therapeutic agents.
Antitumor Agents
Research into new anticancer agents has explored the incorporation of fluorinated moieties to enhance biological activity. The 1,2,4-triazole (B32235) nucleus is a key pharmacophore in many anticancer drugs. researchgate.netbohrium.com In one notable study, pentafluorobenzoic acid, the hydrolysis product of the anhydride, was used as a key building block to synthesize a series of fluorinated 3,6-diaryl- Current time information in Bangalore, IN.researchgate.netfluorine1.rutriazolo[3,4-b] smolecule.comCurrent time information in Bangalore, IN.fluorine1.ruthiadiazoles. researchgate.net These compounds were created by condensing various 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols with pentafluorobenzoic acid. researchgate.net The resulting molecules were evaluated for their anticancer activity against several human cancer cell lines, demonstrating that the pentafluorophenyl group was a critical component for their antiproliferative effects. researchgate.net
Table 2: In Vitro Anticancer Activity of Synthesized Triazolothiadiazoles researchgate.net
| Compound | IC₅₀ (μM) vs. MCF7 (Breast Cancer) | IC₅₀ (μM) vs. SaOS-2 (Osteosarcoma) | IC₅₀ (μM) vs. K562 (Myeloid Leukemia) |
| 2a | 30.2 | 39.0 | 29.4 |
| 2b | 22.1 | 19.0 | 15.0 |
| IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
HIV Inhibitors
This compound is a direct precursor to highly reactive pentafluorophenyl (PFP) esters. These PFP esters are stable, activated intermediates widely used in the synthesis of amides and other functional groups crucial for drug molecules. fluorine1.rugoogle.com Their utility is prominent in the development of inhibitors for the Human Immunodeficiency Virus (HIV). fluorine1.ru
PFP esters are employed because they readily react with amines to form robust amide bonds, a core reaction in building the complex structures of many pharmaceuticals. fluorine1.ru For example, a synthetic route for the HIV-protease inhibitor Saquinavir involved the use of a pentafluorophenyl active ester to form a key amide linkage. chimia.ch
Furthermore, the utility of PFP derivatives extends to novel therapeutic strategies. Poly(pentafluorophenyl methacrylate), a polymer synthesized from a PFP-containing monomer, has been used as a scaffold to create polyvalent polymer conjugates designed as HIV-1 entry inhibitors. nih.gov PFP esters have also been utilized as stable intermediates in the solid-phase synthesis of hydroxamates, a class of compounds that includes some with reported anti-HIV activity. sapub.org
Table 3: Applications of Pentafluorophenyl (PFP) Derivatives in HIV Inhibitor Research
| PFP-Derived Intermediate | Synthetic Application | Therapeutic Target/Approach | Reference(s) |
| Pentafluorophenyl active ester | Amide bond formation | Synthesis of HIV-protease inhibitor (Saquinavir) | chimia.ch |
| Poly(pentafluorophenyl methacrylate) | Polymer backbone for conjugation | HIV-1 entry inhibitors | nih.gov |
| Pentafluorophenyl (PFP) ester | Stable intermediate for solid-phase synthesis | Synthesis of hydroxamates with potential anti-HIV activity | sapub.org |
Pentafluorobenzoic Anhydride in Materials Science and Polymer Chemistry Research
Surface Modification of Polymeric Materials
The modification of polymer surfaces is critical for enhancing their performance in various applications. Pentafluorobenzoic anhydride (B1165640) serves as an effective agent for altering the surface chemistry of polymers, thereby improving their functionality.
The introduction of fluorine-containing moieties onto a polymer surface can drastically alter its interfacial properties. Fluorination is a well-established method for creating surfaces with low energy, leading to hydrophobicity and improved chemical resistance. chem-soc.si The functionalization of a polymer with pentafluorobenzoyl groups reduces its surface energy, which in turn influences how it interacts with liquids and other materials. numberanalytics.com
This modification impacts wettability, a measure of a liquid's ability to spread over a solid surface. numberanalytics.com By increasing the hydrophobicity, the contact angle of water on the polymer surface is increased. This is particularly useful in applications requiring resistance to moisture. mdpi.comuh.edu
Adhesion, the ability of dissimilar surfaces to cling to one another, is also significantly affected. While highly fluorinated surfaces are typically low-adhesion, the targeted introduction of functional groups can be used to control and, in some cases, enhance adhesion to specific substrates. specialchem.commdpi.com For instance, modifying a polymer to be more compatible with another material at the chemical level can improve bond strength. specialchem.com Furthermore, the high chemical stability of the C-F bond imparts enhanced resistance to chemical attack, protecting the underlying polymer from degradation. chem-soc.si
Covalent grafting is a powerful technique to permanently attach functional molecules onto a polymer backbone, ensuring the long-term stability of the modification. mdpi.commdpi.com This process involves creating reactive sites on the polymer surface that can then bond with the desired chemical group. nih.gov In the context of pentafluorobenzoic anhydride, this involves reacting it with functional groups present on the polymer surface, such as hydroxyl or amine groups.
The "grafting to" method, where pre-formed polymer chains are attached to a substrate, can be adapted for this purpose. mdpi.comnih.gov For example, a polymer surface can be functionalized to create amine groups, which then react with this compound. This results in the formation of a stable amide bond, covalently linking the pentafluorobenzoyl moiety to the polymer. utexas.edu This approach has been demonstrated in the grafting of benzoic acid derivatives onto polyethylene (B3416737) films to alter their surface properties, indicating the feasibility of using fluorinated analogs like this compound for similar purposes. conicet.gov.armdpi.com
| Grafting Technique | Description | Relevance to this compound |
|---|---|---|
| Grafting To | Pre-synthesized polymer chains with reactive end-groups are attached to a functionalized substrate. nih.gov | Polymer surfaces functionalized with nucleophiles (e.g., -NH2, -OH) can react with this compound to form a stable, covalent bond. |
| Grafting From | Polymer chains are grown directly from initiator sites immobilized on the surface. mdpi.com | A surface could potentially be initiated with a derivative of pentafluorobenzoic acid to grow specific polymer brushes. |
| Grafting Through | A surface is functionalized with monomer-like units that are then incorporated into a growing polymer chain. mdpi.com | A monomer containing the pentafluorobenzoyl group could be attached to a surface and subsequently polymerized. |
Functionalization of Nanoporous Architectures for Tailored Properties
Nanoporous materials, with their high surface-area-to-volume ratios, are platforms for a wide range of applications, from sensing to separations. researchgate.netrsc.org The ability to precisely control the surface chemistry within these pores is key to unlocking their full potential.
Nanoporous Anodic Alumina (B75360) (NAA) is a self-organized nanostructured material with highly ordered pores, making it an ideal candidate for creating functional devices. mdpi.comresearchgate.net However, the native alumina surface is hydrophilic. For certain applications, such as creating specialized membranes or sensors, a hydrophobic surface is required.
Researchers have successfully used fluorinated organic acids, including 2,3,4,5,6-pentafluorobenzoic acid, to impart hydrophobicity to NAA surfaces. researchgate.netmdpi.comresearchgate.net The modification process involves the adsorption of the acid onto the alumina surface. The carboxylic acid group interacts with the alumina, while the fluorinated aromatic ring is exposed, creating a low-energy, hydrophobic interface. This functionalization has been shown to significantly increase the water contact angle on the NAA platform, although the stability of these monolayers in aqueous environments can be a limitation. mdpi.comresearchgate.net
| Material | Modifying Agent | Resulting Property | Research Finding |
|---|---|---|---|
| Nanoporous Anodic Alumina (NAA) | 2,3,4,5,6-Pentafluorobenzoic Acid | Hydrophobicity | Used to modify NAA surfaces, imparting water-repellent characteristics. mdpi.comresearchgate.net |
| Nanoporous Anodic Alumina (NAA) | Perfluoropentanoic Acid | Hydrophobicity | Achieved a water contact angle of 107°, though the functionalization was found to be reversible in aqueous solutions. mdpi.comresearchgate.net |
Role as an Acylating Agent in Polymer Derivatization and End-Capping
This compound is a potent acylating agent, meaning it can introduce a pentafluorobenzoyl group (C₆F₅CO-) onto molecules with active hydrogen atoms, such as alcohols, amines, and thiols. smolecule.comfujifilm.com This reactivity is central to its use in modifying existing polymers (derivatization) and controlling polymerization reactions (end-capping).
In polymer derivatization, the anhydride is used to alter the physicochemical properties of a polymer. smolecule.com For instance, reacting a polymer containing hydroxyl groups with this compound will convert these groups into pentafluorobenzoate esters. This modification can enhance thermal stability, alter solubility, or introduce a useful spectroscopic tag for analysis. nih.gov
End-capping is a crucial process for improving the stability of certain polymers. alfachemch.com Some polymers have reactive end-groups that can lead to degradation or unwanted further reactions. By adding a monofunctional reagent like this compound, these active ends are "capped," rendering them inert. This process improves the polymer's chemical resistance and thermal stability. alfachemch.com The use of a pentafluorobenzene (B134492) group as an end-cap on polythiophenes has been shown to provide a versatile handle for further functionalization under mild conditions, highlighting the utility of this moiety in advanced polymer design. semanticscholar.org
Integration as a Fluorinated Building Block in Advanced Material Synthesis
Beyond surface modification, this compound and its derivatives serve as fundamental building blocks for the synthesis of novel materials. ontosight.aisigmaaldrich.com The incorporation of highly fluorinated moieties into a material's structure can profoundly influence its bulk properties, such as thermal stability, chemical inertness, and electronic characteristics. sigmaaldrich.comnih.govbeilstein-journals.org
Fluorinated polymers, for example, often exhibit unique properties desirable in high-performance applications. ontosight.ai Pentafluorobenzoic acid, derived from the anhydride, can be used to create organometallic complexes that may function as catalysts or possess interesting electronic properties. ossila.com The electron-deficient nature of the pentafluorophenyl ring makes it a valuable component in the study and design of materials involving π-stacking interactions. ossila.com Its use as a starting material allows for the systematic integration of fluorine into polymer backbones or complex architectures, enabling the development of advanced materials for electronics, aerospace, and specialty coatings. sigmaaldrich.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for Pentafluorobenzoic Anhydride and Its Reaction Products
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For pentafluorobenzoic anhydride (B1165640), the IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) groups of the anhydride functionality. These typically appear in the region of 1750-1850 cm⁻¹. The presence of the C-F bonds will also give rise to strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹.
When pentafluorobenzoic anhydride reacts to form esters or amides, the IR spectrum of the product will show characteristic changes. For example, the formation of an ester will result in a new C=O stretching band for the ester group, typically around 1735-1750 cm⁻¹, and the disappearance of the anhydride bands. This makes IR spectroscopy a valuable tool for monitoring the progress of derivatization reactions. researchgate.net
In a study involving the synthesis of a biopolymeric hydrogel, IR spectroscopy was used to confirm the modification of glycogen (B147801) with methacrylic anhydride. rsc.org The appearance of a new peak at 1715 cm⁻¹ in the product spectrum, corresponding to the C=O stretching of the methacrylate (B99206) group, confirmed the successful reaction.
Table 2: Key IR Absorption Frequencies for this compound and its Derivatives
| Functional Group | Typical Absorption Range (cm⁻¹) |
| Anhydride C=O Stretch | 1750-1850 |
| Ester C=O Stretch | 1735-1750 |
| C-F Stretch | 1100-1400 |
Mass Spectrometry (MS) beyond GC-MS for Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. While gas chromatography-mass spectrometry (GC-MS) is commonly used for the analysis of volatile derivatives of this compound, other advanced MS techniques offer enhanced capabilities for product identification. nih.govnih.gov
Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are particularly useful for analyzing less volatile or thermally labile reaction products. These "soft" ionization methods minimize fragmentation, providing a clear molecular ion peak which is essential for determining the molecular weight of the product.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is invaluable for confirming the identity of novel reaction products. For example, the electron impact ionization mass spectrum of this compound itself shows characteristic fragmentation patterns that can be used for its identification. acs.org
In the analysis of biological molecules, this compound is used as a derivatizing agent to improve their detection sensitivity in mass spectrometry. The resulting pentafluorobenzoyl esters are readily analyzed by techniques like electron capture negative ion chemical ionization (NICI) mass spectrometry, which offers exceptional detection limits. acs.org
Table 3: Common Mass Spectrometry Techniques for Analyzing this compound and its Products
| Technique | Ionization Method | Key Application |
| Electron Impact (EI) | Hard | Structural elucidation through fragmentation patterns acs.org |
| Electrospray Ionization (ESI) | Soft | Analysis of polar and thermally labile products |
| Negative Ion Chemical Ionization (NICI) | Soft | High-sensitivity analysis of derivatized compounds acs.org |
Other Complementary Spectroscopic Methods for Comprehensive Research Characterization
A comprehensive characterization of this compound and its reaction products often involves the use of other spectroscopic techniques in conjunction with NMR, IR, and MS.
Solid-state NMR spectroscopy can provide valuable information about the structure and dynamics of these compounds in the solid state. For example, solid-state ¹³C NMR was used to characterize a co-crystal of benzoic acid and pentafluorobenzoic acid, with distinct peaks observed for the carboxylic acid groups of each component. researchgate.net
Raman spectroscopy offers complementary vibrational information to IR spectroscopy and can be particularly useful for studying symmetric vibrations and for analyses in aqueous solutions.
UV-Visible spectroscopy can be employed to study the electronic transitions in the pentafluorophenyl ring and can be used to monitor reactions that involve a change in conjugation or chromophores.
By combining the data from these various spectroscopic methods, researchers can obtain a complete and unambiguous picture of the structure, purity, and reactivity of this compound and its diverse reaction products. researchgate.net
Future Research Directions and Emerging Applications of Pentafluorobenzoic Anhydride
Development of Novel Catalytic Applications Leveraging its Reactivity
Pentafluorobenzoic anhydride's strong electrophilic nature, a result of the high degree of fluorination, is the cornerstone of its reactivity. smolecule.com While traditionally used as a derivatizing agent and in synthesis, research is moving towards harnessing this reactivity for novel catalytic purposes. Its precursor, pentafluorobenzoic acid, has been used to study π-stacking interactions in titanium salalen catalysts, highlighting the catalytic relevance of the pentafluorobenzoyl moiety. ossila.com
Future work is anticipated to explore the anhydride's role in promoting reactions where its exceptional ability to activate functional groups can be exploited catalytically. One promising area is in macrolactonization reactions, where it serves as a highly effective coupling agent, performing comparably to established reagents. smolecule.comchemrxiv.org Research indicates that the byproduct, pentafluorobenzoic acid, can itself participate in activating mixed anhydrides, suggesting the potential for auto-catalytic systems. chemrxiv.org The development of catalytic cycles where the anhydride (B1165640) is regenerated in situ could open new avenues for its use, moving beyond its current stoichiometric applications in organic synthesis. smolecule.com
Exploration in Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry offers fertile ground for the application of this compound. The formation of non-covalent bonds to create large, ordered structures is a key concept in this field. mdpi.com The interaction between electron-poor perfluorinated aromatic rings and electron-rich aromatic systems is a powerful driver for self-assembly, leading to the formation of stacked structures. researchgate.net
Emerging research focuses on using chemical reactions to control self-assembly. In such systems, precursors are activated by a chemical fuel to form metastable anhydrides, which then self-assemble. tum.de This process is temporary and dependent on the fuel, allowing for the creation of materials with life-like, non-equilibrium properties. tum.de The unique arene-perfluoroarene interactions involving the pentafluorobenzoyl group are being explored to pre-organize molecules, facilitating complex reactions like macrocyclizations through non-covalent interactions. chemrxiv.orgresearchgate.net This approach has significant advantages, including the potential to work with less reactive molecules by guiding them into position via π-π interactions. chemrxiv.org
A summary of relevant interactions and applications is presented below:
Table 1: Supramolecular Applications and Driving Forces| Application Area | Driving Interaction | Key Feature | Potential Outcome |
|---|---|---|---|
| Controlled Macrocyclization | Arene-Perfluoroarene π-π Stacking | Pre-organization of substrates | Improved reaction selectivity and yield chemrxiv.org |
| Coordination Polymers | Metal Coordination with Pentafluorobenzoate | Formation of extended 2D/3D networks | Novel materials with tailored electronic properties ossila.comresearchgate.net |
| Non-Equilibrium Materials | Fuel-Driven Anhydride Formation & Assembly | Temporary, stimulus-responsive structures | Self-erasing inks, transient hydrogels tum.de |
| Fluorescent Biosensors | Self-Assembly of Peptide Amphiphiles | pH-dependent assembly and fluorescence | Reversible pH measurement systems sigmaaldrich.cn |
Integration into Sustainable Chemistry Methodologies and Green Synthesis
The principles of green chemistry, which advocate for safer, more efficient, and environmentally benign chemical processes, are increasingly important. youtube.comrsc.org While this compound itself is a reactive chemical, its use can align with green chemistry goals in several ways. For instance, the byproduct of its reactions, pentafluorobenzoic acid, is highly water-soluble, which allows for easy removal and separation from reaction products via aqueous extraction, simplifying purification and reducing the need for organic solvents. chemrxiv.org
Furthermore, research into the synthesis of related fluorinated compounds is paving the way for greener production methods. A notable example is the non-catalytic decarboxylation of pentafluorobenzoic acid in high-temperature liquid water to produce pentafluorobenzene (B134492). google.com This method avoids the use of any catalyst, simplifies the reaction and separation process, and represents a green production pathway. google.com Future research will likely focus on applying similar principles to the synthesis and application of the anhydride itself, for example, by exploring the use of safer, biodegradable solvents and developing recyclable catalytic systems. chemrxiv.org
Advanced Research on Structure-Property Relationships for Perfluorinated Systems
The relationship between the structure of perfluorinated compounds and their physical properties is a subject of intense research. The substitution of hydrogen with fluorine atoms dramatically alters a molecule's characteristics. Perfluorination is known to increase the lipophilicity of aromatic compounds and significantly enhance the acidity of adjacent functional groups. core.ac.uk
Advanced research is delving into how these changes influence intermolecular interactions and crystal packing. The introduction of fluorine can suppress disorder in molecular crystals, leading to more predictable and well-defined solid-state structures. acs.org The primary interaction guiding the assembly of these molecules is the arene-perfluoroarene stacking, a consequence of the electron-deficient nature of the fluorinated ring. researchgate.net Understanding these structure-property relationships is crucial for designing new materials, from polymers to pharmaceutical compounds, with precisely tailored characteristics. core.ac.ukontosight.ai
Table 2: Impact of Fluorination on Molecular Properties
| Property | Effect of Perfluorination | Underlying Cause | Reference |
|---|---|---|---|
| Acidity | Significantly increased | Strong electron-withdrawing nature of fluorine atoms | core.ac.uk |
| Lipophilicity | Enhanced | Low polarizability of the C-F bond | core.ac.uk |
| Crystal Packing | Promotes ordered stacking, can suppress disorder | Arene-perfluoroarene interactions, steric effects | researchgate.netacs.org |
| Thermal Stability | Generally high | Strength of the C-F bond | dtic.mil |
Expanding Applications in Biomedical Research Beyond Derivatization
While this compound is well-established as a derivatizing agent for enhancing detection in gas chromatography, its future in biomedical research lies in applications that go beyond simple analysis. nih.gov A significant area of development is its use in the synthesis of complex biomolecules and pharmaceutical compounds. ontosight.ai
The anhydride is employed in peptide synthesis, where it can be used for the selective acylation of the N-terminus of a peptide chain. smolecule.com This allows for the creation of custom peptides that can be used in drug development research. smolecule.com The introduction of the pentafluorophenyl group can modify the biological activity and properties of a molecule. This strategy is being used to create novel drug scaffolds, leveraging the unique properties imparted by fluorination to develop new therapeutic agents. core.ac.uk Future research will likely expand on this, exploring how the incorporation of the pentafluorobenzoyl group into larger molecules can influence their efficacy, stability, and targeting in biological systems.
Q & A
Q. What are the primary synthetic routes for pentafluorobenzoic anhydride, and how are purity and yield optimized in laboratory settings?
this compound is typically synthesized via dehydration of pentafluorobenzoic acid using agents like thionyl chloride or phosphorus pentoxide. Key optimization steps include:
- Solvent selection : Anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) to prevent hydrolysis.
- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions.
- Purification : Vacuum distillation or recrystallization from hexane/ethyl acetate mixtures to achieve >98% purity .
Q. How is this compound characterized analytically, and what techniques validate its structural integrity?
- GC-MS : Used to confirm derivatization efficiency when the anhydride reacts with amines or alcohols to form pentafluorobenzamides/esters. Electron capture detection (ECD) enhances sensitivity for trace analysis .
- NMR spectroscopy : NMR is critical for verifying fluorinated structures (δ ~ -140 to -160 ppm for aromatic fluorine environments) .
- Elemental analysis : Validates stoichiometry, particularly for fluorine content .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods to avoid inhalation or skin contact.
- Neutralization : Spills should be treated with sodium bicarbonate to mitigate corrosive hazards.
- Storage : In airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption .
Advanced Research Questions
Q. How does this compound function as a derivatizing agent in gas chromatography, and what parameters influence its reaction efficiency?
The anhydride reacts with nucleophiles (e.g., amines, alcohols) to form electron-deficient derivatives, enhancing detection via ECD. Key parameters include:
Q. What mechanistic insights explain the role of this compound in macrolactonization reactions?
Studies show the anhydride facilitates intramolecular cyclization by activating hydroxyl groups via mixed carbonic anhydride intermediates. Kinetic analyses reveal first-order dependence on reactant concentration, with rate constants () of ~1.52 × 10 s and half-lives () of ~13 hours. NMR tracks the elimination of pentafluorobenzoic acid as a byproduct .
Q. How can researchers resolve contradictions in reported derivatization yields for aliphatic amines using polymeric pentafluorobenzoylating reagents?
Discrepancies often arise from:
- Polymer matrix variability : Polystyrene resin crosslinking density affects reagent accessibility.
- Amine nucleophilicity : Primary amines (e.g., butylamine) show higher yields (>90%) than secondary amines due to steric hindrance.
- Detection limits : Calibration linearity (5–250 ng mL) and lower limits (2 pg/injection) must be validated per instrument .
Methodological Challenges & Data Contradictions
Q. Why do kinetic studies of this compound-driven reactions report conflicting activation energies?
Variations stem from:
- Solvent effects : Polar solvents stabilize transition states, lowering apparent activation energies.
- Impurity interference : Residual moisture or acidic protons accelerate side reactions (e.g., hydrolysis).
- Instrumental calibration : Differences in GC-MS or NMR sensitivity across studies .
Q. How should researchers address inconsistent derivatization outcomes in trace analysis of hydroxylated compounds?
- Standardization : Use internal standards (e.g., deuterated analogs) to normalize recovery rates.
- pH control : Maintain mildly basic conditions (pH 8–9) to deprotonate hydroxyl groups without hydrolyzing the anhydride .
Experimental Design Considerations
Q. What strategies minimize side reactions when using this compound in multi-step syntheses?
Q. How can experimental designs account for fluorine-specific interactions in spectroscopic analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
